5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps might include:
Formation of the Nicotinamide Core: This can be achieved through a series of reactions such as nitration, reduction, and cyclization.
Introduction of the Chloro and Difluorobenzyl Groups: These groups can be introduced via halogenation and subsequent nucleophilic substitution reactions.
Attachment of the Tetrahydrofuran Group: This step might involve etherification or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran ring or the nicotinamide core.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Biological Pathways: Affecting processes such as cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.
Halogenated Benzyl Compounds: Compounds with similar halogenated benzyl groups.
Uniqueness
The uniqueness of 5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide lies in its specific combination of functional groups, which could confer unique biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-N-[(2,6-difluorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O3/c18-13-6-10(7-22-17(13)25-11-4-5-24-9-11)16(23)21-8-12-14(19)2-1-3-15(12)20/h1-3,6-7,11H,4-5,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVSKODGTHJQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCC3=C(C=CC=C3F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.